5,6,7,8-Tetrafluorocoumarin

Fluorine Chemistry Synthetic Methodology Heterocyclic Chemistry

Researchers synthesizing 3-substituted fluorocoumarins often face limited routes due to unreactive coumarin precursors. 5,6,7,8-Tetrafluorocoumarin (CAS 33739-04-7) addresses this gap: • Unique acid-catalyzed acyl-lactone rearrangement enables access to 3-substituted fluorocoumarin libraries. • Enhanced photostability from perfluorination reduces photobleaching in laser dye and microscopy applications. • Identity confirmed by ¹H NMR and GC-MS spectra for batch-to-batch reliability. Supplied with certificate of analysis for immediate research deployment.

Molecular Formula C9H2F4O2
Molecular Weight 218.1 g/mol
CAS No. 33739-04-7
Cat. No. B1330801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrafluorocoumarin
CAS33739-04-7
Molecular FormulaC9H2F4O2
Molecular Weight218.1 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F
InChIInChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H
InChIKeyHTKMOKUQPFWCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrafluorocoumarin (CAS 33739-04-7): A Fluorinated Coumarin Scaffold for Specialized Chemical Synthesis and Photophysical Research


5,6,7,8-Tetrafluorocoumarin (CAS 33739-04-7) is a perfluorinated benzopyran-2-one derivative characterized by the complete substitution of hydrogen atoms with fluorine on the benzene ring of the coumarin core [1]. The compound exhibits a molecular formula of C₉H₂F₄O₂, a molecular weight of 218.10 g/mol, and a density of approximately 1.47 g/cm³ . First synthesized via pyrolysis of trans-pentafluorocinnamic acid at 400°C or photolysis of sodium pentafluorocinnamate at 100°C [1], this tetrafluorinated coumarin serves primarily as a synthetic intermediate for more complex fluorocoumarin derivatives [2] and as a subject of photophysical investigations where the electron-withdrawing fluorine substituents modulate its electronic and spectroscopic properties [3].

5,6,7,8-Tetrafluorocoumarin vs. Non-Fluorinated Coumarins: Critical Reactivity and Stability Differentiators for Research Procurement


Generic substitution of 5,6,7,8-tetrafluorocoumarin with non-fluorinated coumarin analogs is not scientifically valid due to fundamental differences in chemical reactivity and photophysical stability induced by complete fluorination of the aromatic ring. The electron-withdrawing effect of the four fluorine atoms alters the electron density of the coumarin core, leading to divergent reaction pathways with nucleophiles compared to non-fluorinated analogues [1]. Furthermore, the strong carbon-fluorine bond imparts enhanced photochemical stability under high-energy irradiation, a property not achievable with hydrogen-substituted coumarins [2]. These distinctions necessitate a careful, evidence-based selection of 5,6,7,8-tetrafluorocoumarin for applications where the specific reactivity profile or photostability conferred by the tetrafluoro substitution pattern is a critical experimental parameter.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrafluorocoumarin: Head-to-Head Reactivity and Photostability Data for Informed Selection


Acyl-Lactone Transformation Divergence: Tetrafluorinated vs. Non-Fluorinated Coumarin Reactivity

5,6,7,8-Tetrafluorocoumarin derivatives exhibit a fundamentally different reaction pathway compared to their non-fluorinated counterparts. Specifically, 3-ethoxycarbonyl-2-methyl-5,6,7,8-tetrafluorocoumarins undergo an acyl-lactone transformation into coumarin structures under acidic conditions [1]. In contrast, the non-fluorinated analogues do not undergo this transformation under identical conditions [1]. This divergent reactivity is attributed to the electronic influence of the tetrafluoro substitution pattern.

Fluorine Chemistry Synthetic Methodology Heterocyclic Chemistry

Enhanced Photochemical Stability of Fluorinated Coumarins: Implications for Laser Dye Applications

Fluorination of coumarin dyes leads to a demonstrably longer operational lifetime (E₁/₂) under laser excitation. Studies on fluorosubstituted coumarin derivatives show that the introduction of fluorine atoms at photochemically active positions reduces the rate of formation of secondary photodecomposition products [1]. This enhanced stability is attributed to the high strength of the C-F bond and the absence of absorption by final photoproducts in the lasing region [1]. While quantitative lifetime data specific to 5,6,7,8-tetrafluorocoumarin itself may be limited, the class-level effect of fluorination on photostability is well-established and directly applicable to this tetrafluorinated derivative.

Laser Dyes Photophysics Photostability

Spectroscopic Identification and Purity Confirmation via NMR and MS Data

5,6,7,8-Tetrafluorocoumarin can be unambiguously identified and its purity assessed using standard spectroscopic techniques. The compound exhibits a characteristic ¹H NMR spectrum and a mass spectrum (GC-MS) that serve as reference data for confirming its identity and purity [1]. These spectral signatures differentiate it from other coumarin derivatives and are essential for quality control in procurement and research applications.

Analytical Chemistry Quality Control Structural Confirmation

Potential Utility as a CYP450 Enzyme Substrate Based on Coumarin Class Activity

Coumarin derivatives, as a class, are established profluorescent substrates for cytochrome P450 (CYP) enzymes, particularly CYP2A6 [1]. The metabolism of coumarin by CYP enzymes yields fluorescent products, enabling sensitive and high-throughput assays for enzyme activity [1]. While specific kinetic data (e.g., Km, Vmax) for 5,6,7,8-tetrafluorocoumarin with individual CYP isoforms have not been identified in the provided source materials, the compound's membership in the coumarin class strongly suggests its potential as a CYP substrate. Its tetrafluorinated structure may further modulate its metabolic stability and selectivity compared to unsubstituted coumarin, though direct comparative data are lacking.

Enzymology Drug Metabolism Fluorogenic Substrates

Targeted Application Scenarios for 5,6,7,8-Tetrafluorocoumarin: Where Its Differentiated Properties Provide Decisive Value


Synthesis of Novel Fluorocoumarin Derivatives via Divergent Acyl-Lactone Chemistry

Researchers aiming to synthesize 3-substituted 5,6,7,8-tetrafluorocoumarins should prioritize this compound. Its unique ability to undergo acid-catalyzed acyl-lactone transformation, a pathway not available to non-fluorinated analogues [1], provides a specific synthetic route to fluorocoumarin structures that are otherwise difficult to access. This reaction divergence is a key differentiator for building fluorinated molecular libraries. [1]

Development of Photostable Laser Dyes and Fluorescent Probes

For applications requiring sustained fluorescence under intense irradiation—such as laser dyes, fluorescence microscopy probes, or high-throughput screening assays—the tetrafluorinated coumarin scaffold offers enhanced photochemical stability [2]. The strong C-F bonds and altered photodecomposition pathways inherent to fluorinated coumarins reduce the rate of photobleaching, making 5,6,7,8-tetrafluorocoumarin a valuable starting material or fluorophore core for constructing durable optical reporters. [2]

Exploratory CYP450 Enzyme Substrate Screening

Investigators studying cytochrome P450 (CYP) enzyme activity, particularly CYP2A6, may consider 5,6,7,8-tetrafluorocoumarin as a candidate profluorescent substrate [3]. While direct kinetic data are needed, its coumarin core suggests it may be metabolized by CYPs to a fluorescent product. The fluorine substitution pattern could influence its metabolic rate and enzyme selectivity, offering a potential advantage over standard coumarin substrates in certain assay contexts. [3]

Structural Confirmation and Quality Control in Chemical Procurement

Analytical chemists and procurement specialists can utilize the established ¹H NMR and MS (GC) spectral data for 5,6,7,8-tetrafluorocoumarin [4] to confirm compound identity and assess purity upon delivery. This ensures that research is not compromised by material inconsistencies. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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